Product packaging for Sodium furan-2-carboxylate(Cat. No.:CAS No. 17256-62-1)

Sodium furan-2-carboxylate

Cat. No.: B1258373
CAS No.: 17256-62-1
M. Wt: 134.06 g/mol
InChI Key: HDCRDACZYDHUQX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Furan-Based Compounds in Heterocyclic Chemistry

Heterocyclic chemistry, a major branch of organic chemistry, focuses on cyclic compounds containing atoms of at least two different elements in their rings. numberanalytics.com Among these, furan (B31954) holds a fundamental position. numberanalytics.com Furan is a five-membered aromatic ring composed of four carbon atoms and one oxygen atom. numberanalytics.combritannica.comwikipedia.org This structure is considered aromatic because it follows Hückel's rule, possessing a delocalized system of six π-electrons (four from the double bonds and two from an oxygen lone pair). numberanalytics.com However, its aromaticity is less pronounced than that of benzene, making the furan ring more reactive and labile. wikipedia.org

Furan and its derivatives are vital building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including other heterocycles like pyrrole. numberanalytics.comwikipedia.org The first furan compound, 2-furoic acid, was prepared in 1780. britannica.com Many furan derivatives are produced on a large scale from renewable resources, such as furfural (B47365), which is manufactured from agricultural byproducts like corn cobs. britannica.commsu.edu These compounds find applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like thermosetting resins. numberanalytics.comnumberanalytics.com

Significance of the Furan-2-Carboxylate (B1237412) Anion in Chemical Research

The furan-2-carboxylate anion, also known as 2-furoate, is the conjugate base of furan-2-carboxylic acid. This anion is a subject of significant interest in chemical research, primarily due to its role as a versatile ligand in coordination chemistry. tandfonline.comresearchgate.net It can coordinate with metal ions in various modes, such as monodentate or bidentate bridging, leading to the formation of complex coordination polymers and metal-organic frameworks. tandfonline.com

Research has shown that the furan-2-carboxylate ligand can form complexes with a range of metal ions, including silver(I) and zinc(II). tandfonline.comresearchgate.net These complexes are studied for their structural properties and potential biological relevance. researchgate.net For instance, furan-2-carboxylate has been a key component in the synthesis of compounds screened for various therapeutic properties. researchgate.net Furthermore, its N-hydroxysuccinimide ester is a valuable reagent in bioconjugation, used for modifying proteins and peptides by forming stable amide bonds. sigmaaldrich.com The anion's reactivity is also harnessed in synthetic organic chemistry, where it can serve as a precursor for more complex molecules. mdpi.comacs.org

Academic Relevance and Research Trajectories of Sodium Furan-2-Carboxylate Studies

This compound, as a stable salt of the furan-2-carboxylate anion, is a key starting material and intermediate in academic research. Its studies often pave the way for novel synthetic methodologies and the creation of advanced materials. One significant area of research involves its use in constructing heterobimetallic complexes. tandfonline.com For example, it has been used as a ligand in a zinc-sodium complex, where the sodium ions form the backbone of a complex polyanion. tandfonline.comresearchgate.net

A particularly innovative research trajectory involves the use of this compound in solvent-free reactions. stanford.edu Studies have demonstrated that a molten mixture of cesium or potassium furan-2-carboxylate and the corresponding carbonate can facilitate the carboxylation of the furan ring with carbon dioxide (CO2) to produce furan-2,5-dicarboxylate (B1257723), a valuable monomer for performance-advantaged plastics. stanford.edu This reaction has no known solution-phase analogue and highlights the unique reactivity that can be accessed under solvent-free conditions. stanford.edu Modern research also focuses on developing green and sustainable methods for synthesizing furan-2-carboxylate derivatives, employing recoverable magnetic catalysts to improve efficiency and reduce environmental impact. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3NaO3 B1258373 Sodium furan-2-carboxylate CAS No. 17256-62-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17256-62-1

Molecular Formula

C5H3NaO3

Molecular Weight

134.06 g/mol

IUPAC Name

sodium;furan-2-carboxylate

InChI

InChI=1S/C5H4O3.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1

InChI Key

HDCRDACZYDHUQX-UHFFFAOYSA-M

SMILES

C1=COC(=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1=COC(=C1)C(=O)[O-].[Na+]

Synonyms

2-furancarboxylic acid
2-furoic acid
2-furoic acid, sodium salt
furan-2-carboxylate
furan-2-ylacetate
furan-3-carboxylic

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Furan 2 Carboxylate Systems

Synthesis of Furan-2-Carboxylic Acid and Its Precursors

Furan-2-carboxylic acid is primarily synthesized from furfural (B47365), a versatile platform molecule obtained from the dehydration of C5 sugars found in lignocellulosic biomass. frontiersin.orgencyclopedia.pub The principal routes to convert furfural into furoic acid involve oxidation or disproportionation reactions.

The direct oxidation of the aldehyde group in furfural is a common and efficient method for producing furan-2-carboxylic acid. Various catalytic systems, including chemical and biological approaches, have been developed to achieve high selectivity and yield.

Chemical catalysis often employs metal-based catalysts. For instance, furfural can be oxidized to furoic acid using catalysts like vanadium pentoxide (V₂O₅) with air or oxygen. Another approach uses copper(I) chloride (CuCl) as a catalyst in the presence of tert-butyl hydroperoxide (t-BuOOH) in a mixed solvent system of acetonitrile (B52724) and water. mdpi.com A water-based oxidation method has also been demonstrated, which can generate the furoate salt and hydrogen gas simultaneously. acs.org

Biocatalytic oxidation presents a green alternative, operating under milder conditions. researchgate.net Whole-cell biocatalysts, such as Pseudomonas putida KT2440, have demonstrated the ability to selectively oxidize furfural to furoic acid with nearly 100% selectivity. frontiersin.org In fed-batch bioconversions, concentrations of up to 204 mM of furoic acid have been achieved. frontiersin.org Similarly, recombinant Escherichia coli cells have been engineered to produce furoic acid from furfural with yields between 95-98%. researchgate.net

Table 1: Comparison of Selected Oxidation Methods for Furan-2-Carboxylic Acid Synthesis

Catalyst SystemOxidantKey ConditionsYieldReference
V₂O₅Air or O₂-Not specified
CuCltert-butyl hydroperoxideAcetonitrile/water solvent, room temp.Intermediate in one-pot synthesis mdpi.com
Pseudomonas putida KT2440 (whole-cell)-Phosphate (B84403) buffer (pH 6.0), 30°C>97% selectivity, 204 mM product frontiersin.org
Recombinant Escherichia coli-Ambient conditions95-98% researchgate.net

The Cannizzaro reaction is a traditional industrial method for producing furan-2-carboxylic acid from furfural. frontiersin.orgresearchgate.net This reaction is characteristic of aldehydes that lack an α-hydrogen. In the presence of a strong base, such as concentrated sodium hydroxide (B78521), two molecules of furfural undergo a disproportionation reaction, where one molecule is oxidized to furan-2-carboxylic acid (as its corresponding salt) and the other is reduced to furfuryl alcohol. orgsyn.orgnih.gov

A typical procedure involves treating furfural with a concentrated solution of sodium hydroxide. orgsyn.org The reaction results in the formation of sodium furan-2-carboxylate (B1237412), which can precipitate from the reaction mixture, and furfuryl alcohol, which remains in solution. orgsyn.org While effective, a significant drawback of the Cannizzaro reaction is that the theoretical maximum yield for the desired carboxylic acid is only 50%, as an equimolar amount of the alcohol byproduct is always co-produced. mdpi.com To improve efficiency and reaction times, microwave-assisted Cannizzaro reactions have also been explored, demonstrating that furfural can react under mild conditions to yield both furfuryl alcohol and furan-2-carboxylic acid. researchgate.net

Table 2: Furoic Acid Generation via the Cannizzaro Reaction

BaseKey ConditionsProductsTheoretical Max. Yield (Acid)Reference
Sodium Hydroxide (NaOH)Concentrated aqueous solutionSodium furan-2-carboxylate, Furfuryl alcohol50% frontiersin.orgorgsyn.org
NaOHMicrowave irradiation, grinding of reagentsThis compound, Furfuryl alcohol45% (isolated) researchgate.net

Preparation of this compound

This compound can be prepared through direct neutralization of the parent acid or formed in-situ during reactions that start from furfural.

The most direct and common laboratory synthesis of this compound involves the simple acid-base neutralization of furan-2-carboxylic acid with a sodium base. Typically, furan-2-carboxylic acid is dissolved in a suitable solvent, such as water or an ethanol-water mixture, and a stoichiometric equivalent of sodium hydroxide (NaOH) is added under controlled conditions. The reaction is an exothermic neutralization that yields the sodium salt and water. The product, this compound, can then be isolated by evaporation of the solvent.

This compound is often formed in-situ during the synthesis of furan-2-carboxylic acid itself, particularly when sodium-containing bases are used. For example, in the Cannizzaro reaction performed with sodium hydroxide, the direct product of the oxidation step is this compound, which often crystallizes out of the aqueous reaction medium. orgsyn.org

In other catalytic systems, a sodium-containing base may be part of the reaction design, leading to the direct formation of the salt. For instance, in a one-pot synthesis of furan-2-carboxylate derivatives using a magnetic sodium aluminate catalyst, the aluminate serves a dual role as a base to deprotonate intermediates and as a source of sodium ions for salt formation. researchgate.net Similarly, some catalytic oxidations of furfural using water as the oxidant can directly yield sodium furoate, demonstrating the scalability of such processes. acs.org

Catalytic Synthetic Routes to Furan-2-Carboxylate Derivatives

Furan-2-carboxylate serves as a synthon for a wide range of derivatives, and various catalytic methods have been developed to facilitate these transformations. These methods often provide efficient and sustainable routes to complex molecules.

One novel approach employs a magnetic sodium aluminate catalyst for the one-pot synthesis of furan-2-carboxylate derivatives from chloroacetate (B1199739) derivatives and 1,3-diketones. researchgate.net This heterogeneous catalyst is easily recoverable using an external magnetic field and can be reused multiple times with minimal loss of efficiency. researchgate.net Another strategy involves the Lewis acid-catalyzed cascade reaction of simple starting materials to construct multisubstituted C2-furan carboxylic acid derivatives in excellent yields. rsc.org

Catalytic systems have also been developed for specific derivatization reactions. For example, the synthesis of methyl furan-2-carboxylate can be achieved through the oxidative esterification of furfural with methanol, catalyzed by manganese dioxide (MnO₂) in the presence of sodium cyanide. rsc.org Furthermore, cadmium(II) complexes with furan-2-thiocarboxylate ligands have been shown to act as efficient catalysts for the synthesis of dihydropyrimidinone derivatives. rsc.orgresearchgate.net A one-pot method starting from furfural has been designed to produce esters like hept-6-en-1-yl furan-2-carboxylate, where furfural is first oxidized to furoic acid and then esterified in the same reaction vessel without isolation of the intermediate. mdpi.com

Table 3: Selected Catalytic Systems for Synthesizing Furan-2-Carboxylate Derivatives

CatalystReactantsDerivative TypeKey FeaturesReference
Magnetic Sodium AluminateChloroacetate derivatives, 1,3-diketonesFuran-2-carboxylate derivativesOne-pot, reusable magnetic catalyst, high yields researchgate.net
Zn(OTf)₂ (Lewis Acid)Varies (cascade reaction)Polysubstituted furan (B31954) carboxylic acid derivativesHigh atom economy, excellent yields rsc.org
MnO₂/NaCNFurfural, MethanolMethyl furan-2-carboxylateOxidative esterification rsc.org
Cd(II) complexesVaries (Biginelli-type coupling)DihydropyrimidinonesEfficient for multicomponent reactions rsc.org
CuCl (for oxidation step)Furfural, 7-bromo-1-hepteneHept-6-en-1-yl furan-2-carboxylateOne-pot oxidation and esterification mdpi.com

Oxidative Esterification Methodologies

Oxidative esterification provides a direct route to furan-2-carboxylate esters from aldehydes like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). This method avoids the separate step of creating and isolating the carboxylic acid. Various catalytic systems have been developed to facilitate this transformation under mild conditions.

A simple and effective system utilizes manganese dioxide (MnO₂) in the presence of sodium cyanide (NaCN) to convert furfural into methyl furan-2-carboxylate in methanol. rsc.orgrsc.org This precious-metal-free system can also be tuned; for instance, adding water to the reaction allows for the selective synthesis of methyl 5-(hydroxymethyl)furan-2-carboxylate from HMF. rsc.org

Bimetallic catalysts have also shown high efficacy. A synergistic system of cobalt oxide and ruthenium supported on carbon can selectively oxidize HMF to dimethyl furan-2,5-dicarboxylate (B1257723) (FDMC) using oxygen from the air as the oxidant under mild conditions. acs.org Similarly, N-doped carbon-supported CoCu bimetallic catalysts have achieved desirable yields of FDMC from HMF under base-free conditions. nih.gov Gold nanoparticles supported on various metal oxides, such as γ-Al₂O₃ and ZrO₂, are also effective for the oxidative esterification of HMF and furfural. nih.govmdpi.com The choice of support and the presence of additives can significantly influence the catalyst's activity and selectivity. nih.govmdpi.com

Table 1: Comparison of Catalytic Systems for Oxidative Esterification

AldehydeCatalyst SystemOxidantProductYieldReference
FurfuralMnO₂/NaCN-Methyl furan-2-carboxylate- rsc.org
5-(hydroxymethyl)furfural (HMF)MnO₂/NaCN-Dimethyl furan-2,5-dicarboxylate (FDME)83% rsc.org
5-(hydroxymethyl)furfural (HMF)Co₇Cu₃-NCO₂Dimethyl furan-2,5-dicarboxylate (FDMC)95% nih.gov
5-(hydroxymethyl)furfural (HMF)Co-oxide/N-doped C + Ru/CO₂ (air)Dimethyl furan-2,5-dicarboxylate (FDCM)- acs.org
5-(hydroxymethyl)furfural (HMF)Au/γ-Al₂O₃O₂Dimethyl furan-2,5-dicarboxylate (FDMC)- nih.gov

Functionalization of Furan-2-Carboxylate Ring Systems

The furan ring in furan-2-carboxylate is amenable to various functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Regioselective Halogenation Reactions

The halogenation of the furan-2-carboxylate ring can be controlled to achieve specific substitution patterns. For instance, the bromination of methyl furan-2-carboxylate with bromine in the presence of aluminum chloride results in the formation of the 4,5-dibromo-ester. rsc.org The course of this reaction can be altered by the choice of solvent; when conducted in 1,2-dichloroethane, the product is the 4-bromo-5-chloro-ester. rsc.org

For selective bromination at the 5-position, N-bromosuccinimide (NBS) is an effective reagent. The reaction of methyl furan-2-carboxylate with NBS under radical initiation conditions (e.g., using AIBN) can yield methyl 5-(bromomethyl)furan-2-carboxylate. This brominated intermediate is a versatile synthon for further modifications, such as etherification reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H arylation of the furan ring in furan-2-carboxylate systems. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is particularly effective. For example, N-(4-bromophenyl)furan-2-carboxamide can be coupled with various aryl and heteroaryl boronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate to generate a series of N-(4-arylphenyl)furan-2-carboxamides in good yields. mdpi.comresearchgate.net

Direct arylation methods that activate a C-H bond are also prevalent. Furan-2-carboxylic acid esters can be arylated at the 5-position with aryl chlorides using a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. nih.gov Furthermore, a palladium-catalyzed regioselective oxidative arylation of furan-2-carbonyl compounds with simple arenes can produce 5-arylfuran-2-carbonyls, with F+ oxidants being key to the high regioselectivity. acs.org Ruthenium-based catalysts have also been employed for the selective C(3)–H arylation of the furan ring in certain derivatives, where a directing group on the furan guides the substitution. researchgate.netmathnet.ru

Table 2: Examples of Arylation of Furan-2-Carboxylate Derivatives

Furan SubstrateCoupling PartnerCatalyst SystemProduct TypeYieldReference
N-(4-bromophenyl)furan-2-carboxamideAryl/heteroaryl boronic acidsPd(PPh₃)₄ / K₃PO₄N-(4-arylphenyl)furan-2-carboxamides32-83% mdpi.com
Furan-2-carboxylic acid ethyl esterAryl chloridesPd(OAc)₂ / 2-(dicyclohexylphosphino)-biphenyl5-Aryl-furan-2-carboxylic acid ethyl esterModerate-Good nih.gov
Furan-2-carbonyl compoundsSimple arenesPalladium catalyst / F⁺ oxidant5-Arylfuran-2-carbonyls- acs.org
2-(Furan-2-yl)benzimidazolesAryl bromides[RuCl₂(cymene)]₂ / Pivalic acid2-(3-Aryl-furan-2-yl)benzimidazolesUp to 94% researchgate.netmathnet.ru

Carboxylation for Dicarboxylic Acid Derivatives

A key transformation of furan-2-carboxylate is its conversion to furan-2,5-dicarboxylic acid (FDCA), a valuable bio-based monomer for polymer production. rsc.orgresearchgate.net This can be achieved through the direct carboxylation of the C-H bond at the 5-position using carbon dioxide. One effective method involves heating a salt mixture of an alkali furan-2-carboxylate (furoate) and an alkali carbonate (M₂CO₃) under a CO₂ atmosphere, without the need for a solvent or catalyst. rsc.orgresearchgate.net

The choice of cation is crucial for high yields. While cesium salts give high yields on a small scale, blends with a high potassium content (e.g., K+/Cs+ up to 4:1) also proceed efficiently, which is more scalable. rsc.orgresearchgate.net The reaction produces water as a by-product, and its removal is important to suppress decomposition pathways. rsc.org This carbonate-promoted C–H carboxylation has been demonstrated on a mole scale in a fixed-bed flow reactor, achieving an 89% isolated yield of pure FDCA. rsc.orgstanford.edu An alternative laboratory-scale method uses a strong base like lithium diisopropylamide (LDA) to deprotonate furan-2-carboxylic acid at low temperatures, followed by quenching with carbon dioxide to regioselectively yield FDCA. arkat-usa.orgresearchgate.net

Table 3: Methods for Carboxylation of Furan-2-Carboxylic Acid to FDCA

Base/PromoterElectrophileConditionsYieldReference
Lithium Diisopropylamide (LDA)CO₂THF, -78 °C, then HCl (aq), 80 °C73% arkat-usa.orgresearchgate.net
K₂CO₃ / Cs₂CO₃CO₂Solvent-free, 260-285 °C, 8 bar CO₂89% rsc.orgresearchgate.net
K₂CO₃ / K⁺ isobutyrateCO₂320 °C62% google.com

Advanced Transformations Involving the Furan Nucleus

Despite the electron-withdrawing nature of the carboxylate group, the furan-2-carboxylate system can participate in advanced cycloaddition reactions. The Diels-Alder reaction, a cornerstone of synthetic chemistry for creating cyclic systems, is a prime example. nih.gov

Traditionally, furans act as electron-rich dienes in Diels-Alder reactions. However, it has been demonstrated that 2-furoic acids and their derivatives (esters and amides) can function as dienes in couplings with dienophiles like maleimides. nih.govtno.nlbiorizon.eu These reactions are significantly enhanced when water is used as the solvent and are further activated by converting the 2-furoic acids into their corresponding carboxylate salts. nih.govtno.nl This strategy allows Diels-Alder reactions to proceed under very mild conditions, even with typically unreactive dienes such as 2,5-furandicarboxylic acid. nih.govtno.nl In some cases, the furan ring can also act as a dienophile. For example, methyl 5-nitrofuran-2-carboxylate, an electron-deficient furan, undergoes Diels-Alder reactions where the diene adds selectively to the nitro-substituted double bond. conicet.gov.ar These transformations highlight the versatility of the furan nucleus in complex molecule synthesis. nih.gov

Cycloaddition Reaction Mechanisms

Cycloaddition reactions involving the furan nucleus are fundamental for constructing polycyclic and heterocyclic systems. The furan ring, a component of this compound, can participate as a 4π-electron component (a diene) in [4+2] Diels-Alder reactions or, when appropriately substituted, as a 2π-electron component (a dienophile). conicet.gov.arnumberanalytics.com The electronic nature of the carboxylate group and other substituents on the furan ring significantly influences its reactivity and the mechanistic pathway of the cycloaddition.

The activation of the furan ring toward cycloaddition reactions can be achieved by incorporating electron-withdrawing substituents. conicet.gov.ar For instance, derivatives such as methyl 5-nitrofuran-2-carboxylate have been shown to act as effective dienophiles in thermal Diels-Alder reactions with electron-rich dienes like Danishefsky's diene. conicet.gov.ar These reactions proceed with complete regioselectivity and site-selectivity, leading to the formation of benzofuranol derivatives after subsequent elimination and hydrolysis steps. conicet.gov.ar

The mechanism of these polar cycloadditions is often rationalized using Density Functional Theory (DFT) based descriptors, which analyze the electrophilic and nucleophilic characters of the reactants to predict reactivity and regioselectivity. conicet.gov.ar While the concerted [4+2] cycloaddition is common, many reactions involving furans proceed through multi-step mechanisms that involve zwitterionic or diradical intermediates. researchgate.net The specific pathway can be influenced by the reactants, solvent, and reaction conditions. conicet.gov.arresearchgate.net Beyond the typical [4+2] framework, furan systems can also engage in other cycloaddition modes, such as [2+2] and [8+2] cycloadditions, which provide access to different and often complex ring systems. numberanalytics.compku.edu.cn For example, the [8+2] cycloaddition of dienylfurans with activated alkynes has been studied, revealing stepwise mechanisms that are dictated by the most reactive part of the furan-containing tetraene. pku.edu.cn

Oxidative Cleavage for Carboxylate Functionalization

Oxidative cleavage of the furan ring is a potent strategy in synthetic chemistry, where the furan heterocycle serves as a masked carboxyl or dicarbonyl group. organicreactions.orgdntb.gov.ua This transformation allows for the unmasking of latent functionality, converting the relatively stable aromatic ring into highly functionalized acyclic structures. The complete oxidative degradation of the furan ring ultimately affords carboxylic acids. organicreactions.orgdntb.gov.ua

These ring-cleavage reactions are valuable for preparing a variety of 1,4-dicarbonyl compounds, such as 4-oxoalkenoic acids. organicreactions.orgdntb.gov.ua The specific products depend on the substrate and the oxidizing agent used. Common oxidants for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). numberanalytics.com For example, the oxidation of furfural can yield furan-2-carboxylic acid, which can be neutralized to form this compound. nih.gov

More advanced and selective methods have been developed to control the cleavage process. The Achmatowicz reaction, which involves the oxidation of furfuryl alcohols, is a well-known method that produces highly functionalized heterocyclic intermediates. organicreactions.orgdntb.gov.uaresearchgate.net Recent research has also focused on developing eco-friendly heterogeneous catalysts for these transformations. One such system employs a sodium-doped porous sodium manganese oxide catalyst (Na-MnOx) for the aerobic oxidative cleavage of furanic 1,2-diols. researchgate.net This method efficiently produces medium-chain furanic aldehydes, which are valuable precursors that can be further oxidized to generate carboxylic acids. researchgate.net This approach highlights how the furan core can be strategically cleaved to introduce new carboxylate functionality into a molecule, as demonstrated in the synthesis of arylacetic acids bearing four-membered rings from furan-containing precursors. acs.org

Coordination Chemistry and Metal Complex Formation of Furan 2 Carboxylate

Ligand Properties and Coordination Modes of Furan-2-Carboxylate (B1237412) Anion

The coordination behavior of the furan-2-carboxylate anion is dictated by its two potential donor sites: the oxygen atoms of the carboxylate group and the oxygen atom within the heterocyclic furan (B31954) ring.

The carboxylate group of the furan-2-carboxylate anion is an excellent coordinating agent, capable of adopting several binding modes with metal centers. tandfonline.comtandfonline.com These modes include monodentate, bidentate chelating, and bidentate bridging. tandfonline.comtandfonline.com In the monodentate mode, only one of the carboxylate oxygen atoms binds to the metal ion. iaea.org The bidentate chelating mode involves both oxygen atoms of the same carboxylate group binding to a single metal center, forming a chelate ring. In the bidentate bridging mode, the carboxylate group links two different metal centers. iaea.orgnih.govresearchgate.netresearchgate.net This bridging behavior is common and can lead to the formation of dimeric, polymeric, or complex polynuclear structures. iaea.org For instance, in silver(I) furan-2-carboxylate, the ligand exhibits a bridging carboxylate coordination mode. nih.govresearchgate.netresearchgate.net Similarly, in certain copper(II) furoate complexes, four bidentate furoate anions bridge two copper cations to form a dimer. iaea.org

Table 1: Common Coordination Modes of the Furan-2-Carboxylate Ligand

Coordination Mode Description Structural Implication
Monodentate One oxygen atom of the carboxylate group binds to the metal center. iaea.org Formation of simple complexes or coordination to a metal center that is part of a larger assembly. iaea.org
Bidentate Chelating Both oxygen atoms of the carboxylate group bind to a single metal center. tandfonline.comtandfonline.com Forms a stable, four-membered chelate ring.
Bidentate Bridging The carboxylate group bridges two metal centers. tandfonline.comtandfonline.com Leads to the formation of multinuclear complexes, coordination polymers, and frameworks. iaea.org

The oxygen atom of the furan ring can also participate in coordination, although its involvement is highly dependent on the nature of the metal ion. iaea.org For certain metal ions, particularly those that are harder Lewis acids, the furan oxygen acts as an additional donor site, leading to chelation. This has been observed in complexes with calcium(II), where both the carboxylate and furan ring oxygen atoms coordinate to the metal cations, resulting in a three-dimensional polymeric framework. iucr.org Likewise, in lead(II) furan-2-carboxylate complexes, the coordination sphere around the Pb(II) ions includes oxygen atoms from the furan rings in addition to the carboxylate oxygens. tandfonline.com

Conversely, for other metal ions, the furan ring oxygen does not participate in bonding. iaea.org In complexes of cobalt(II) and zinc(II) furoate, only the carboxylate oxygen atoms are bonded to the metal ions, while the furan ring oxygens are involved in hydrogen bonding networks. iaea.org Similarly, in a specific nickel(II) furoate structure, the Ni(II) ion is coordinated by water molecules and only one oxygen from the carboxylate group, with no interaction from the furan oxygen. iaea.org

Synthesis of Transition Metal Complexes

The furan-2-carboxylate ligand has been used to synthesize a wide array of complexes with various transition metals, employing straightforward synthesis routes.

Complexes of several divalent and monovalent transition metals have been prepared, typically through the reaction of a metal salt with furan-2-carboxylic acid or its deprotonated form in a suitable solvent. acs.orgjocpr.com

Copper(II) Complexes : A common method involves the reaction of a copper(II) salt, such as copper(II) carbonate basic or copper(II) chloride, with furan-2-carboxylic acid (also known as α-furoic acid). tandfonline.comtandfonline.comacs.org For example, the complex [Cu(Furc)₂(H₂O)₂] was synthesized by reacting 2-furancarboxylic acid with Cu(CO₃)Cu(OH)₂ in water. acs.org Mixed-ligand complexes, such as [Cu(fura)₂(bpy)(H₂O)], can be prepared by reacting CuCl₂·2H₂O with 2,2'-bipyridine (B1663995) (bpy) and α-furoic acid in an ethanol-water mixture. tandfonline.comtandfonline.com

Cobalt(II) and Zinc(II) Complexes : Isostructural complexes of cobalt(II) and zinc(II) with the formula M₂(C₅H₃O₃)₄(H₂O)₄ have been reported. iaea.org General synthesis involves reacting the respective metal salts with the furan-2-carboxylate ligand. jocpr.com Zinc(II) complexes can also be prepared from zinc perchlorate (B79767) hexahydrate and ligands derived from furan-2-carboxylic acid. ias.ac.in

Nickel(II) Complexes : Nickel(II) complexes can be synthesized by reacting a nickel(II) salt like NiCl₂·6H₂O with a furan-2-carboxylate derivative. researchgate.net For instance, reacting furan-2,5-dicarboxylic acid with nickel(II) carbonate in a hot aqueous solution yields crystals of hexaaquanickel(II) furan-2,5-dicarboxylate (B1257723) upon slow evaporation. dtu.dk

Manganese(II) Complexes : The synthesis of manganese(II) complexes often involves the reaction of a manganese salt with the ligand in a solvent like methanol. hakon-art.com

Silver(I) Complexes : A silver(I) complex with furan-2-carboxylate, {[Ag(Fu2c)]}n, has been synthesized and characterized. nih.govresearchgate.net

Lead(II) Complexes : Lead(II) furan-2-carboxylate complexes have been synthesized, resulting in structures such as tetrameric units of Pb₄(2-FCA)₈(H₂O)₂. tandfonline.com The synthesis of lead(II) carboxylates can be influenced by the solvent and may involve hydrothermal reactions. rsc.orgmdpi.com

Table 2: Examples of Transition Metal Complex Synthesis with Furan-2-Carboxylate and its Derivatives

Metal Ion Reactants Solvent Product Formula Reference(s)
Copper(II) 2-Furancarboxylic acid, Cu(CO₃)Cu(OH)₂ Water [Cu(C₅H₃O₃)₂(H₂O)₂] acs.org
Copper(II) CuCl₂·2H₂O, α-Furoic acid, 2,2'-bipyridine Ethanol/Water [Cu(C₅H₃O₃)₂(bpy)(H₂O)] tandfonline.comtandfonline.com
Nickel(II) Furan-2,5-dicarboxylic acid, NiCO₃ Water Ni(H₂O)₆ dtu.dk
Zinc(II) Zn(ClO₄)₂·6H₂O, N-(furan-2-ylmethyl)-2-pyridinecarboxamide Ethanol Zn(L)₃₂ ias.ac.in
Cobalt(II) Cobalt(II) salt, Furan-2-carboxylic acid Not specified [Co₂(C₅H₃O₃)₄(H₂O)₄] iaea.org

Solid complexes of lanthanide ions with furan-2-carboxylic acid have been successfully synthesized. derpharmachemica.com The general procedure involves mixing equimolar aqueous solutions of a lanthanide(III) nitrate (B79036) salt and the furan-2-carboxylate ligand. derpharmachemica.com This method has been used to prepare complexes of Lanthanum(III), Samarium(III), Gadolinium(III), and Dysprosium(III). derpharmachemica.com The coordination in these complexes is typically deduced from spectral data. derpharmachemica.com

Formation of Heterobimetallic Complexes

The versatile bridging capability of the furan-2-carboxylate ligand also allows for the construction of heterobimetallic complexes, where two different metal ions are incorporated into a single molecular entity. A notable example is a zinc-sodium complex with the formula [Zn(H₂O)₆]²⁺[Zn₈Na₂(C₅H₃O₃)₁₈(OH)₂]²⁻. tandfonline.com In the complex polyanion of this structure, four distinct zinc(II) cations are bridged by both bidentate and monodentate furan-2-carboxylate ligands. tandfonline.com Furthermore, several carboxylate and furan ring oxygen atoms coordinate to sodium(I) atoms, which form the backbone of the polyanion, demonstrating a complex interplay of coordination modes that link the different metal centers. tandfonline.com

Structural Elucidation Methodologies for Furan-2-Carboxylate Complexes

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as paramagnetic metal ions. It is particularly useful for studying complexes of transition metals like copper(II). The ESR spectrum provides information about the electronic structure and the coordination geometry around the paramagnetic center.

For copper(II) furan-2-carboxylate complexes, the g-tensor values obtained from the ESR spectrum can indicate the geometry of the complex. For example, a tetragonal or distorted octahedral geometry often results in g-tensor values where g|| > g⊥ > 2.0023. nih.gov In a study of various copper(II) furan- and thiophenecarboxylates, ESR spectroscopy, in conjunction with magnetic susceptibility measurements, was used to characterize both monomeric and dimeric "paddle-wheel" structures. researchgate.net The technique has also been applied to study the electronic structure of binuclear copper(II) complexes with 2-furancarboxylic acid. researchgate.net

Magnetic Moment Determination and Magnetochemistry

Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a metal complex and the magnetic interactions between metal centers in polynuclear complexes. The effective magnetic moment (μ_eff) can be calculated from the magnetic susceptibility and is often compared to the spin-only value to gain insight into the electronic state of the metal ion.

For instance, the magnetic properties of a series of heterometallic lanthanide-barium furan-2-carboxylate complexes have been investigated. ichem.md The magnetic data for the gadolinium-barium complex indicated a weak ferromagnetic interaction between the Gd(III) ions. In contrast, the analogous gadolinium-strontium complex showed a weak antiferromagnetic interaction. ichem.md Similarly, magnetic susceptibility measurements of a copper(II) furan-2-carboxylate complex with pyrazole (B372694) showed a magnetic moment consistent with magnetically non-coupled copper(II) centers. acs.org These studies demonstrate the utility of magnetochemistry in understanding the nature of metal-metal interactions in furan-2-carboxylate coordination polymers.

Molar Conductivity Measurements for Ionic Character

Molar conductivity measurements are a crucial tool for characterizing the ionic nature of metal complexes in solution. For complexes derived from furan-2-carboxylate, these measurements, typically conducted in solvents like acetonitrile (B52724), help to determine whether the complexes behave as electrolytes.

Studies on transition metal complexes with ligands derived from furan-2-carboxylate have consistently shown their electrolytic nature. raijmr.comjocpr.comderpharmachemica.com For instance, a series of Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) complexes with a ligand synthesized from a furan-2-carboxylate derivative, 4-(5-((diethylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid (DMFSA), were all found to be 1:2 electrolytes in acetonitrile. jocpr.com The molar conductivity values for these complexes typically fall within a specific range that indicates their electrolytic behavior.

Table 1: Molar Conductivity of Metal Complexes with Furan-2-Carboxylate Derivatives

Metal Ion Ligand Derivative Molar Conductivity (Ω⁻¹ cm² mol⁻¹) Electrolytic Nature Reference
Cu²⁺ EMFSA¹ 32.4 1:2 Electrolyte derpharmachemica.com
Cu²⁺ NFSA² 32.3 - 36.7 1:2 Electrolyte raijmr.com
Co²⁺ NFSA² 32.3 - 36.7 1:2 Electrolyte raijmr.com
Ni²⁺ NFSA² 32.3 - 36.7 1:2 Electrolyte raijmr.com
Mn²⁺ NFSA² 32.3 - 36.7 1:2 Electrolyte raijmr.com
Zn²⁺ NFSA² 32.3 - 36.7 1:2 Electrolyte raijmr.com
Cu²⁺ DMFSA³ 32.3 - 36.7 1:2 Electrolyte jocpr.com
Co²⁺ DMFSA³ 32.3 - 36.7 1:2 Electrolyte jocpr.com
Ni²⁺ DMFSA³ 32.3 - 36.7 1:2 Electrolyte jocpr.com
Mn²⁺ DMFSA³ 32.3 - 36.7 1:2 Electrolyte jocpr.com
Zn²⁺ DMFSA³ 32.3 - 36.7 1:2 Electrolyte jocpr.com

¹EMFSA: 4-(5-((ethyl(methyl)amino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid ²NFSA: 4-(5-((diethylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid ³DMFSA: 4-(5-((diethylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid

These findings, supported by multiple studies, underscore the tendency of furan-2-carboxylate and its derivatives to form complexes that dissociate into ions in solution. raijmr.comjocpr.comderpharmachemica.comsciencepg.com The electrical conductivity of these complexes is measured at a concentration of 10⁻³ M in acetonitrile. jocpr.comderpharmachemica.com

Potentiometric Studies for Stability Constant Determination

Potentiometric titrations are a powerful method for determining the stability constants of metal complexes in solution. airo.co.inscirp.orgresearchgate.netasianpubs.org This technique measures the variation in hydrogen ion concentration in the presence of a ligand and a metal ion, allowing for the calculation of formation constants.

For furan-2-carboxylate, potentiometric data analysis has been successfully employed to determine the stability constant of its complex with silver(I). A study utilizing the BSTAC program for analysis determined the stability constant (log βML) for the Ag(I)-furan-2-carboxylate complex (ML, where M = Ag⁺ and L = Fu2c⁻) to be 0.59 ± 0.04. nih.gov This value provides a quantitative measure of the stability of this particular complex in solution. While spectrophotometric methods are also used for stability constant determination, potentiometric titration remains a key technique in this area of coordination chemistry. airo.co.in

Supramolecular Architectures and Coordination Polymers

The furan-2-carboxylate ligand is instrumental in the construction of diverse supramolecular architectures and coordination polymers, where it acts as a bridge between metal centers. nih.gov

One-Dimensional and Three-Dimensional Coordination Networks

Furan-2-carboxylate and its dicarboxylic acid analogue, furan-2,5-dicarboxylate, have been shown to form both one-dimensional (1D) and three-dimensional (3D) coordination networks with a variety of metal ions. ichem.mdnih.govresearchgate.net

In one notable example, furan-2-carboxylic acid was used to synthesize a series of nine new isostructural 1D coordination polymers with the general formula {[Ln₂Ba(α-Fur)₈(H₂O)₄]}n, where Ln represents various lanthanide ions (Nd³⁺, Sm³⁺, Eu³⁺, etc.). ichem.mdichem.mdresearchgate.net In these structures, the furan-2-carboxylate moieties act as bridging ligands, creating a polymeric chain. ichem.mdresearchgate.net The crystal structure reveals that the lanthanide ion is eight-coordinated, bonded to six oxygen atoms from the furoate ligands and two from water molecules. ichem.mdresearchgate.net

The versatility of furan-based ligands is further demonstrated in the formation of two- and three-dimensional networks with zinc(II). nih.govresearchgate.net Using furan-2,5-dicarboxylic acid (FDCA), a two-dimensional (2D) sheet-like network was synthesized. nih.govresearchgate.net In this structure, the FDC²⁻ ligands coordinate to Zn(II) ions, forming double-stranded helices that interconnect to create the 2D sheets. nih.govresearchgate.net By altering the metal-to-linker ratio, a three-dimensional network can be achieved. nih.gov A 3D framework was formed when the molar ratio of Zn(II) to FDCA was 1:2, with pores in the structure filled by dimethylazanium (B1225679) cations and solvent molecules. nih.gov The ability of the carboxylate and furan ring oxygen atoms to coordinate to metal ions, as seen in polymeric calcium furoate, contributes to the formation of these complex three-dimensional frameworks. iucr.org

Role of Hydrogen Bonding and Non-Covalent Interactions in Assembly

Hydrogen bonding and other non-covalent interactions play a critical role in the stabilization and final architecture of supramolecular assemblies involving furan-2-carboxylate. rsc.orgsciforum.netrsc.org These interactions, including π-π stacking, are fundamental to the field of supramolecular chemistry. nih.gov

In the zinc(II)-furan-2,5-dicarboxylate 2D network, dimethylazanium (DMA) cations are co-crystallized and are linked to the carboxylate oxygen atoms of the ligands through hydrogen bonds. nih.gov This hydrogen-bonding pattern consists of alternating R₂²(4) and R₂²(10) motifs, which form a chain. nih.gov Similarly, in copper-based coordination polymers derived from furan-2,5-dicarboxylic acid (Cu-FDC), coordinated water molecules act as hydrogen bond donors. rsc.org A weak C-H···O hydrogen bond also links the stacked 2D layers, with a furan carbon atom acting as the donor and a carboxylate oxygen atom as the acceptor. rsc.org

Influence of Carboxylate Basicity on Metal Complex Formation

The basicity of the carboxylate anion, quantified by its pKb value, has a significant influence on the self-assembly process and the resulting nuclearity of the metal complexes formed. acs.org

A study on the reaction of copper(II) carboxylates, including 2-furancarboxylate, with pyrazole demonstrated that the relatively high pKb values of the carboxylate anions favor the formation of mono- or dinuclear species over larger tri- or hexanuclear clusters. acs.orgresearchgate.net The basicity of the carboxylate controls the deprotonation of other species in the reaction mixture, such as pyrazole and water, which in turn dictates the final structure of the complex. acs.org This principle is a key factor in predicting and controlling the outcome of coordination-driven self-assembly, where the properties of the carboxylate ligand directly impact the architecture of the resulting metal complex. acs.orgscirp.org The stability of metal complexes is generally related to the basicity of the ligands. asianpubs.org

Elucidation of Reaction Mechanisms

The study of reaction mechanisms involving furan-2-carboxylates provides critical insights into their reactivity, stability, and the formation of various products.

Investigations into the interaction of low-energy electrons with furan-2-carboxylates, primarily using 2-furoic acid as a model, have uncovered detailed fragmentation patterns. nih.gov In the gas phase, the dissociation of the furan ring itself typically requires electrons with energies above 5 eV, proceeding through electronic excited Feshbach resonances. nih.govresearchgate.netnih.gov However, the presence of the carboxylic acid group allows for dissociation to occur at much lower, subexcitation energies. nih.govresearchgate.netnih.gov

The carboxylation of the furan ring significantly influences its stability. nih.govresearchgate.netnih.gov A key finding is that the overlap between the π orbitals of the furan ring and the carboxyl group transforms a typically non-dissociative π2 resonance of the furan ring into a dissociative one. nih.govresearchgate.netnih.gov This interaction enhances the fragmentation of the furan molecule upon resonant electron attachment. nih.gov

Studies on 2-furoic acid and its methylated derivatives, such as 3-methyl-2-furoic acid and 5-methyl-2-furoic acid, have revealed a rich fragmentation pattern. nih.govacs.org The most prominent dissociation channel for all these compounds occurs at an electron energy of approximately 1.2 eV, corresponding to the cleavage of the hydroxyl bond and the formation of the (M–H)⁻ anion. nih.govacs.org At higher energies, another intense band appears around 6.7 eV, linked to the overlapping π₂ orbital of the ring and carbonyl oxygen, leading to further fragmentation. acs.org In addition to fragments previously observed for furan, new fragments like OH⁻ are also detected, resulting from the dissociation of the carboxylic group. acs.org

Table 1: Key Fragmentation Events in Furan-2-Carboxylates upon Electron Attachment

Feature Description Source
Primary Dissociation Energy ~1.2 eV nih.gov, acs.org
Primary Fragmentation Product (M–H)⁻ anion (loss of hydroxyl H) nih.gov, acs.org
Effect of Carboxylation Transforms a non-dissociative π2 resonance into a dissociative one, enhancing fragmentation. nih.gov, researchgate.net, nih.gov

| High-Energy Resonance | An intense band at 6.7 eV leads to further fragmentation, including OH⁻. | acs.org |

The synthesis of valuable derivatives like 2,5-furandicarboxylic acid (FDCA) often involves multi-step reaction pathways starting from furan-2-carboxylate precursors. researchgate.netresearchgate.net One proposed mechanism for synthesizing furan-2,3- and furan-2,5-dicarboxylate esters from galactaric acid involves an initial acid-catalyzed esterification, followed by a series of dehydration and cyclization steps. acs.orgnih.gov

In a one-pot reaction, galactaric acid reacts with an alcohol in the presence of an acid catalyst. acs.orgnih.gov The proposed mechanism suggests that the resulting dialkyl galactarate undergoes dehydration. nih.gov The pathway to 2,5-dicarboxylates is believed to be more favorable as it primarily involves dehydration steps. nih.gov The formation of 2,3-dicarboxylates, however, involves a more complex intramolecular cyclization to form a bicyclic intermediate before dehydration occurs. nih.gov The discovery of alkyl 2-furoates as by-products has provided a deeper understanding of these reaction mechanisms. acs.orgnih.gov

Another synthetic strategy involves the reaction of dimethylsulfonium acylmethylides with alkyl acetylenecarboxylates. rsc.org The proposed mechanism for forming polysubstituted furans with carboxylate groups includes a sequence of Michael addition, intramolecular nucleophilic addition, a 4π ring opening, another intramolecular Michael addition, and finally, the elimination of dimethyl sulfide. rsc.org

Palladium-catalyzed reactions are pivotal for the functionalization of furan rings. The direct arylation of furan-2-carboxamides can be regioselectively controlled to occur at either the C3 or C5 positions by carefully selecting the base and solvent. researchgate.net For instance, using cesium carbonate as the base in xylene solvent favors C3-arylation, whereas potassium acetate (B1210297) promotes C5-arylation. researchgate.net

A proposed catalytic cycle for the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides involves several key steps. mdpi.com The cycle is thought to begin with the coordination of the alkenyl intermediate to the palladium catalyst, forming a π-olefin–palladium(II) halide complex. mdpi.com This complexation makes the olefin susceptible to nucleophilic attack by the enolic oxygen of the dicarbonyl compound, leading to the formation of a palladium–carbon bond and subsequent cyclization. mdpi.com The choice of catalyst is critical, with PdCl₂(CH₃CN)₂ showing superior performance due to its weakly coordinating acetonitrile ligands that stabilize the palladium center without blocking active sites, thus facilitating efficient oxidative addition and reductive elimination steps. mdpi.com

Theoretical and Computational Chemistry Approaches

Computational methods are indispensable for gaining a deeper, atomistic understanding of the electronic structure, properties, and dynamic behavior of furan-2-carboxylates and their complexes.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It allows for the calculation of molecular properties and provides concepts to understand chemical reactivity. uniroma2.it DFT calculations have been instrumental in supporting and interpreting experimental findings related to furan-2-carboxylates. nih.gov

In the study of electron attachment to 2-furoic acid, DFT calculations were used to elucidate how carboxylation influences the stability of the furan ring. nih.govresearchgate.netnih.gov These calculations helped to explain the transformation of a non-dissociative resonance to a dissociative one by analyzing the overlap of furan and carboxyl π orbitals. researchgate.net DFT is used to compute various parameters, including molecular orbital energies, geometric configurations like bond lengths and angles, and vibrational frequencies. mdpi.com The accuracy of these calculations depends heavily on the chosen functionals and basis sets. mdpi.com For example, calculations at the B3LYP/6-31G(d) level have been shown to reproduce the structural parameters of similar molecules well. semanticscholar.org

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This method is particularly valuable for examining the stability of molecular complexes, conformational changes, and intermolecular interactions. mdpi.comniscpr.res.in The forces between atoms are calculated using a molecular mechanics force field. nih.gov

For furan-based derivatives, MD simulations have been employed to investigate their dynamic stability and interactions, for instance, when binding to DNA. niscpr.res.in Simulations can track the conformational stability of a ligand-DNA complex over a set period, often using force fields like AMBER or CHARMM. niscpr.res.in By analyzing trajectories from MD simulations, researchers can evaluate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of complexes. mdpi.com The analysis of hydrogen bonds and other non-covalent interactions throughout the simulation provides detailed insights into the persistence and nature of the binding. nih.gov These simulations are crucial for understanding how molecules like sodium furan-2-carboxylate might interact with larger biological macromolecules or form stable complexes in solution. mdpi.com

Computational Docking Studies for Ligand-Biomolecule Interactions

Computational docking is a key method used to predict the binding orientation and affinity of a ligand to a target biomolecule. For this compound and its parent acid, furan-2-carboxylic acid, these studies provide insight into potential biological activities by modeling interactions at the molecular level.

Docking simulations for this compound are often performed using software like AutoDock Vina. These studies typically begin with the optimization of the molecule's geometry using Density Functional Theory (DFT) at a level such as B3LYP/6-31G(d). The primary focus of these simulations is to understand how the carboxylate group of the ligand interacts with the active site of a protein. A common predicted interaction involves the negatively charged carboxylate group forming strong ionic bonds or salt bridges with positively charged (cationic) amino acid residues, such as lysine (B10760008) and arginine, within the protein's binding pocket.

In practical applications, furan-2-carboxylic acid has been studied as an inhibitor of various enzymes. For instance, its interaction with the Yersinia outer protein H (YopH), a highly active protein tyrosine phosphatase (PTPase) essential for infection by Yersinia pestis, has been investigated. nih.gov Surface Plasmon Resonance (SPR) methods were used to explore these biomolecular interactions, confirming that the compound can inhibit the enzyme's activity. nih.gov The inhibitory concentration (IC₅₀) value, which measures the concentration of an inhibitor required to reduce the activity of an enzyme by half, was determined for furan-2-carboxylic acid against YopH. nih.gov

Table 1: Inhibitory Activity of Furan-2-carboxylic Acid Against YopH PTPase

This interactive table summarizes the experimentally determined IC₅₀ value for furan-2-carboxylic acid in inhibiting the YopH enzyme, as measured by pNPP hydrolysis and SPR-based assays.

Compound Target Enzyme Assay Method IC₅₀ (µM) Reference
Furan-2-carboxylic acid YopH pNPP Hydrolysis 0.19 nih.gov
Furan-2-carboxylic acid YopH SPR Not specified nih.gov

The interactions identified in docking simulations for furan-based compounds often include a variety of non-covalent forces. Beyond the primary ionic interactions of the carboxylate group, these can include hydrogen bonding, π-stacking interactions between the furan ring and aromatic amino acid residues, van der Waals forces, and hydrophobic interactions. mdpi.com

Analysis of Orbital Interactions (e.g., HOMO/LUMO, π orbitals)

The electronic properties and reactivity of this compound are governed by its molecular orbitals. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding its chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov

Theoretical studies on the related furan-2-carboxylic acid have been conducted using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) method to evaluate these parameters. acs.orgnih.gov Analysis of the FMOs showed that the electron density for both the HOMO and LUMO is primarily localized on the furan ring and the atoms of the carboxylic acid group. acs.org This distribution highlights these regions as the most probable sites for chemical reactions. acs.orgnih.gov

Table 2: Calculated Quantum Chemical Parameters for Furan-2-carboxylic Acid

This interactive table presents the energies of the Frontier Molecular Orbitals (HOMO and LUMO) for furan-2-carboxylic acid, which are crucial for assessing its reactivity and stability.

Parameter Value Description Reference
EHOMO Optimal values noted for reactivity Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. acs.orgnih.gov
ELUMO Optimal values noted for reactivity Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. acs.orgnih.gov
ΔE (HOMO-LUMO Gap) Not specified Indicates chemical reactivity and kinetic stability. acs.orgnih.gov

Further investigations into the orbital interactions reveal a significant interplay between the furan ring and the carboxyl group. Studies on 2-furoic acid have shown that the carboxylation of the furan molecule fundamentally alters its electronic structure. nih.govacs.org Specifically, an overlap occurs between the π orbitals of the furan ring and the π orbital of the carboxyl group. nih.govacs.org This interaction leads to the transformation of what is a non-dissociative π₂ resonance in the furan ring alone into a dissociative resonance in 2-furoic acid. nih.govacs.org Experimental evidence for this is found in the appearance of a new, intense band at an energy of 6.7 eV, which is attributed to this overlapping π₂ orbital of the ring and the carbonyl oxygen. nih.govacs.org This indicates a strong electronic interaction between the furan ring and the carboxyl group, which influences the molecule's stability and fragmentation pathways upon electron attachment. nih.govacs.org

Table of Compounds

Common NameIUPAC NameMolecular Formula
Sodium furan-2-carboxylate (B1237412)Sodium furan-2-carboxylateC₅H₃NaO₃
Furan (B31954)FuranC₄H₄O
2-Furoic acidFuran-2-carboxylic acidC₅H₄O₃
Furfural (B47365)Furan-2-carbaldehydeC₅H₄O₂
Pyrrole1H-PyrroleC₄H₅N
ThiopheneThiopheneC₄H₄S
BenzeneBenzeneC₆H₆
Sodium hydroxide (B78521)Sodium hydroxideNaOH
Furfuryl alcoholFuran-2-ylmethanolC₅H₆O₂
Sodium aluminateSodium aluminateNaAlO₂
Iron(II,III) oxideIron(II,III) oxideFe₃O₄
ChloroformTrichloromethaneCHCl₃
Carbon dioxideCarbon dioxideCO₂
Furan-2,5-dicarboxylic acidFuran-2,5-dicarboxylic acidC₆H₄O₅
N-Hydroxysuccinimide1-Hydroxypyrrolidine-2,5-dioneC₄H₅NO₃

Applications in Materials Science and Chemical Transformations

Precursors for Bio-based Polymers and Functional Materials

The growing demand for sustainable alternatives to petroleum-based products has driven research into the utilization of biomass-derived chemicals. Sodium furan-2-carboxylate (B1237412) serves as a key starting material for the production of several important monomers and functional molecules, contributing to the development of a circular economy.

Furan-2,5-dicarboxylic acid (FDCA) is recognized as a critical bio-based building block for the synthesis of polyesters, with polyethylene furanoate (PEF) being a promising substitute for petroleum-derived polyethylene terephthalate (PET). researchgate.netrsc.org One innovative and atom-efficient route to FDCA involves the carbonate-promoted C-H carboxylation of 2-furoic acid, which can be readily obtained from its sodium salt, sodium furan-2-carboxylate. researchgate.netrsc.org

This process involves heating a mixture of an alkali furan-2-carboxylate and an alkali carbonate under a carbon dioxide atmosphere, which leads to the formation of furan-2,5-dicarboxylate (B1257723). researchgate.netrsc.org Subsequent protonation yields FDCA. researchgate.net Research has demonstrated that this carboxylation can be performed on a large scale with high yields. For instance, a mole-scale reaction in a packed-bed flow reactor achieved an 89% isolated yield of pure FDCA. mdpi.com

The reaction can be represented as follows: this compound + CO₂ → Disodium furan-2,5-dicarboxylate → Furan-2,5-dicarboxylic acid

This direct carboxylation pathway is advantageous as it utilizes readily available, non-edible biomass-derived feedstocks and avoids some of the challenging oxidation steps required in other synthetic routes to FDCA. researchgate.netrsc.org The resulting FDCA is a versatile monomer for the production of a wide range of furan-based polymers and copolyesters, contributing to the growing field of sustainable materials. rsc.orgacs.orgacs.orgnih.gov

Esters derived from furan-2,3-dicarboxylic acid and furan-2,5-dicarboxylic acid have emerged as promising bio-based alternatives to traditional petroleum-based plasticizers, such as phthalates. researchgate.nethud.ac.uk These furanic esters can be synthesized from biomass-derived precursors like galactaric acid, which can be converted to furan (B31954) dicarboxylic acids and their corresponding esters. hud.ac.ukuned.ac.crsemanticscholar.org

Studies have shown that these furan-based plasticizers exhibit competitive performance when blended with polymers like polyvinyl chloride (PVC). semanticscholar.org They have been found to effectively lower the glass transition temperature of PVC, a key characteristic of a good plasticizer. mdpi.com Furthermore, the presence of the oxygen atom in the furan ring enhances the polarity of these esters, which can help to reduce their migration out of the polymer matrix. uned.ac.cr

The synthesis of these plasticizers typically involves a one-pot reaction of a biomass-derived starting material, such as galactaric acid, with an alcohol in the presence of an acid catalyst. hud.ac.ukuned.ac.cr This process can yield a mixture of furan-2,5- and furan-2,3-dicarboxylate esters. hud.ac.ukuned.ac.cr The properties of the resulting plasticized PVC, including its thermal stability and mechanical properties, have been shown to be comparable to those of materials plasticized with conventional phthalates. researchgate.netmdpi.com

Furan derivatives are recognized for their potential as gasoline oxygenate additives, which can enhance the octane number of fuel and reduce harmful emissions. catalysis.ru While direct application of this compound as a fuel additive is not typical, it can serve as a precursor to furanic compounds suitable for this purpose. The carboxylate group can be removed through decarboxylation to yield furan, which itself or its alkylated derivatives are valuable fuel components.

The addition of oxygenates to gasoline promotes more complete combustion, leading to a reduction in carbon monoxide and unburned hydrocarbon emissions. Furanic compounds, in particular, have been shown to be effective in this regard. catalysis.ru Research into the production of fuel additives from renewable biomass sources is a key area of interest in the development of more sustainable transportation fuels.

Catalytic Applications in Organic Synthesis

The unique electronic and structural properties of the furan ring make it a valuable component in the design of advanced catalysts. This compound can be utilized as a starting material for the synthesis of ligands that modify and enhance the performance of metal-based catalysts in a variety of organic reactions.

Hoveyda-Grubbs type catalysts are a class of ruthenium-based complexes widely used in olefin metathesis, a powerful carbon-carbon bond-forming reaction. The activity and selectivity of these catalysts can be fine-tuned by modifying the structure of their ligands. Incorporating a furan moiety into the chelating benzylidene ligand of a Hoveyda-type catalyst has been shown to result in fast-initiating and highly active catalysts.

The synthesis of these furan-containing ligands can start from furan-2-carboxylate derivatives. These modified catalysts have demonstrated high efficiency in various metathesis reactions, including ring-closing metathesis (RCM), ene-yne metathesis, and cross-metathesis. Their enhanced activity, even at low temperatures, makes them suitable for the transformation of complex and sensitive molecules. The furan unit within the ligand structure plays a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing its reactivity and stability.

The furan ring is susceptible to oxidative coupling reactions, which allow for the formation of new carbon-carbon bonds and the synthesis of more complex molecules. Furan-2-carboxylic acid and its derivatives can participate in these reactions, often with a high degree of regioselectivity.

Palladium-catalyzed oxidative coupling of furan-2-carboxylic acid derivatives has been reported to yield bifuran structures. These reactions typically proceed via the activation of a C-H bond on the furan ring, followed by coupling with another furan molecule. The carboxylate group can influence the regioselectivity of this coupling, directing the reaction to a specific position on the furan ring. Such reactions are valuable for the synthesis of conjugated organic materials and complex natural products.

Heterogeneous Catalysis Using Furan-2-Carboxylate Derivatives

The synthesis of furan-2-carboxylate derivatives often employs heterogeneous catalysis, a process where the catalyst is in a different phase from the reactants. This approach offers significant advantages, including simplified catalyst recovery and recycling, which aligns with the principles of green chemistry. The use of solid acid catalysts, for instance, greatly reduces the generation of toxic waste compared to traditional methods that rely on strong mineral acids google.com.

A notable development is the one-pot condensation reaction for synthesizing furan-2-carboxylate derivatives. This method utilizes chloroacetate (B1199739) derivatives, 1,3-diketones, and chloroform in the presence of magnetic sodium aluminate (Fe₃O₄/NaAlO₂) as a recyclable heterogeneous catalyst vulcanchem.com. The magnetic properties of this catalyst facilitate its easy separation from the reaction mixture using an external magnetic field, allowing for its reuse without a significant loss of activity vulcanchem.com. This process is characterized by high product yields and short reaction times vulcanchem.com.

Another innovative approach involves the catalytic conversion of furfural (B47365), a bio-based platform chemical, into furan-2-carboxylic acid, which then serves as a precursor for ester synthesis. One such method uses cuprous chloride as a catalyst and tert-butyl hydroperoxide as an oxidant to produce the carboxylic acid, which can be directly converted to the target ester in a one-pot synthesis without intermediate treatment mdpi.com.

Furthermore, solid heterogeneous catalysts are instrumental in producing furan carboxylates from aldaric acids, which can be derived from various C6-sugars google.com. This method involves mixing the aldaric acid, the solid catalyst, and a solvent at elevated temperatures (130 to 250 °C) google.com. Various types of catalysts have been explored for upgrading furan derivatives, including zeolites, polyoxometalates, and non-noble metals like iron, cobalt, nickel, and copper, highlighting the versatility of heterogeneous catalysis in this field nih.gov.

Catalyst TypeReactantsProductKey Advantages
Magnetic Sodium Aluminate (Fe₃O₄/NaAlO₂)Chloroacetate derivatives, 1,3-diketones, chloroformFuran-2-carboxylate derivativesRecyclable, simplified workup, environmentally friendly vulcanchem.com
Cuprous Chloride (CuCl) / TBHPFurfuralHept-6-en-1-yl furan-2-carboxylateOne-pot synthesis, efficient, green chemistry mdpi.com
Solid Acid CatalystsAldaric acidsFuran carboxylates and dicarboxylatesReduced toxic waste, short reaction times google.com
Zeolites, Polyoxometalates (POMs)Furan derivativesUpgraded furan chemicalsHigh stability, adjustable acidity nih.gov

Role in Chelation and Separation Techniques

Furan-2-carboxylate and its derivatives demonstrate significant potential as chelating agents, which are molecules that can form multiple bonds to a single metal ion. This property is particularly evident in derivatives like 2,5-furandicarboxylic acid (FDCA), which is recognized as a very powerful chelating agent google.comgoogle.com. The ability to bind with metal ions makes these compounds valuable in various separation and purification processes.

A key application of this chelating ability is in the development of sorbents for the removal of heavy metal ions from aqueous solutions. For example, a silica gel material chemically modified with 1-(furan-2-yl) imine has been synthesized to act as a chelating sorbent researchgate.net. This material effectively adsorbs metal ions such as copper (Cu(II)), zinc (Zn(II)), cadmium (Cd(II)), and lead (Pb(II)) researchgate.net. The chelation and subsequent adsorption of these ions are enhanced as the protonation of the ligand becomes weaker at higher pH levels researchgate.net.

The fundamental interaction involves the furan-2-carboxylate anion acting as a ligand, donating electrons to form coordinate bonds with metal cations. This has been structurally confirmed in complexes such as a zinc-sodium heterobimetallic complex where furan-2-carboxylate ligands bridge multiple zinc(II) cations tandfonline.com. Similarly, silver(I) complexes with furan-2-carboxylate have been synthesized and characterized, demonstrating the bridging coordination mode of the ligand nih.gov. These separation techniques are crucial for environmental remediation and analytical chemistry, with methods like high vacuum distillation also being employed to purify furan carboxylates from reaction mixtures google.com.

Utilization as Ligands in Analytical Processes

The capacity of furan-2-carboxylate to act as a ligand is leveraged in various analytical processes for the detection and quantification of metal ions. The formation of stable metal complexes is a prerequisite for these applications. The stability of such complexes can be quantified, as shown in the potentiometric analysis of the silver(I) complex with furan-2-carboxylate (Fu2c⁻), which determined the stability constant for the [Ag(Fu2c)] species to be log βML = 0.59 nih.gov.

A variety of techniques can be employed for the separation and analysis of these metal chelates, including:

Chromatographic Methods: Gel filtration and ion exchange chromatography can separate free metal ions from their chelated forms nih.gov.

Spectroscopic Methods: Techniques such as atomic absorption spectrometry, inductively coupled plasma atomic emission spectrometry (ICP-AES), and ultraviolet spectroscopy are used for the quantitative determination of the metal content in the chelate nih.gov.

Titration Methods: Chemical titration, including methods using ethylenediaminetetraacetic acid (EDTA), can also be used to quantify the chelated metal ions nih.gov.

Interdisciplinary Research Areas for Furan-2-Carboxylate Derivatives

Derivatives of furan-2-carboxylate are the subject of extensive interdisciplinary research, bridging chemistry with materials science, medicine, and environmental science.

In materials science , furan-based dicarboxylates are being explored as bio-based alternatives to petroleum-derived chemicals for polymer production. Specifically, furan-2,5-dicarboxylic acid (FDCA) is a priority bio-based molecule positioned to replace terephthalic acid in the manufacturing of polyesters like polyethylene furanoate (PEF) acs.org. Esters derived from marine biomass, such as furan-2,5- and furan-2,3-dicarboxylate esters, have been investigated as potential plasticizers for poly(vinyl chloride) (PVC), demonstrating competitive performance compared to commercial plasticizers acs.org.

In the field of medicinal chemistry and microbiology , furan-2-carboxamides, which are derived from furan-2-carboxylic acid, have shown significant biological activity. A diversity-oriented synthesis has produced a collection of these compounds that exhibit antibiofilm activity against the pathogenic bacterium Pseudomonas aeruginosa researchgate.netnih.gov. Certain carbohydrazide and triazole derivatives were found to inhibit biofilm formation and reduce the production of virulence factors, suggesting their potential as anti-quorum sensing agents researchgate.netnih.gov. Other research has focused on carbamothioyl-furan-2-carboxamide derivatives, which have demonstrated considerable anti-cancer activity against human cancer cell lines (HepG2, Huh-7, and MCF-7) as well as antimicrobial properties mdpi.com. Furthermore, a class of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives has been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease, presenting a potential pathway for new antiviral therapies nih.gov.

Natural product chemistry is another active area, with novel furan derivatives, including 5-substituted furan-2-carboxylic acids, being isolated from natural sources like mangrove-derived endophytic fungi researchgate.net. These discoveries highlight the biodiversity of microorganisms as a source for new chemical entities with potential applications in various fields.

Research AreaFuran-2-Carboxylate DerivativeApplication/SignificanceRelated Disciplines
Materials ScienceFuran-2,5-dicarboxylic acid (FDCA) estersBio-based plasticizers for PVC, monomers for polyesters acs.orgPolymer Science, Green Chemistry
Medicinal ChemistryFuran-2-carboxamidesAntibiofilm agents against P. aeruginosa researchgate.netnih.govMicrobiology, Pharmacology
OncologyCarbamothioyl-furan-2-carboxamidesAnti-cancer agents against liver and breast cancer cell lines mdpi.comPharmacology, Cell Biology
Virology2-(furan-2-ylmethylene)hydrazine-1-carbothioamidesInhibitors of SARS-CoV-2 main protease nih.govBiochemistry, Drug Discovery
Natural Products5-substituted furan-2-carboxylic acidsNovel compounds from endophytic fungi researchgate.netMycology, Organic Chemistry

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing sodium furan-2-carboxylate in academic research?

Answer:
Synthesis typically involves neutralizing furan-2-carboxylic acid with sodium hydroxide under controlled conditions. Key characterization techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton and carbon environments (e.g., furan ring protons at δ 6.5–7.5 ppm) .
  • FT-IR spectroscopy to identify carboxylate (COO⁻) stretching vibrations (~1560–1610 cm⁻¹) and furan ring C-O-C bonds (~1250 cm⁻¹) .
  • X-ray diffraction (XRD) for crystal structure determination. Use software like SHELX-90 for phase annealing and refinement .
  • Elemental analysis to verify sodium content and purity (>95% recommended for reproducibility) .

Basic: What safety protocols should researchers follow when handling this compound?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or reactions due to potential dust inhalation .
  • Storage: Keep in airtight containers under inert gas (e.g., argon) to avoid hygroscopic degradation. Store at 2–8°C for long-term stability .
  • Waste disposal: Neutralize with dilute HCl and dispose via certified hazardous waste channels. Avoid aqueous release due to unknown ecotoxicity .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Answer:

  • Controlled variable testing: Systematically compare solubility in polar aprotic (DMSO, DMF), protic (water, methanol), and nonpolar solvents (hexane) under standardized temperatures (e.g., 25°C ± 0.1°C) .
  • Analytical validation: Use HPLC with UV detection (λ = 260 nm) for quantitative analysis, ensuring calibration curves account for solvent-specific matrix effects .
  • Data normalization: Report solubility as g/100 mL ± SEM (standard error of the mean) across ≥3 independent trials. Discrepancies may arise from residual solvent impurities or crystallinity variations .

Advanced: What experimental strategies are effective for studying this compound’s role in enzymatic inhibition or metabolic pathways?

Answer:

  • Kinetic assays: Use spectrophotometric methods (e.g., NADH depletion at 340 nm) to measure inhibition constants (Kᵢ) against target enzymes like cytochrome P450 isoforms .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the compound and enzyme active sites .
  • Metabolomic profiling: Apply LC-MS/MS to track incorporation into metabolic networks (e.g., furan ring oxidation pathways) in cell cultures .

Advanced: How can computational modeling (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT): Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic attack sites .
  • Molecular docking: Simulate ligand-protein interactions with AutoDock Vina, focusing on carboxylate group binding to cationic residues (e.g., lysine, arginine) .
  • Solvent effect modeling: Incorporate implicit solvent models (e.g., COSMO) to assess aqueous stability and solvation energy .

Advanced: What synthetic applications exist for this compound as a synthon in heterocyclic chemistry?

Answer:

  • Coupling reactions: Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl halides to synthesize biaryl furan derivatives. Optimize conditions using Na₂CO₃ as base in EtOH/H₂O (3:1) at 80°C .
  • Heterocycle formation: React with hydrazine derivatives to form pyrazole-fused systems. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Basic: How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies: Incubate samples at pH 2–12 (HCl/NaOH buffers) and 40–60°C for 24–72 hours. Analyze degradation via HPLC-UV at 254 nm .
  • Kinetic modeling: Apply Arrhenius equations to predict shelf-life at 25°C. Degradation pathways (e.g., decarboxylation) are pH-dependent and follow first-order kinetics .

Advanced: What methodologies are suitable for investigating this compound’s interactions with biological membranes or transporters?

Answer:

  • Liposome binding assays: Prepare phosphatidylcholine liposomes and measure compound partitioning via fluorescence quenching (e.g., dansyl-labeled lipids) .
  • Caco-2 cell monolayers: Assess permeability (Papp) in vitro using LC-MS quantification. Compare apical-to-basolateral transport rates with reference compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.